molecular formula C9H12Cl3N3S B2908794 [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride CAS No. 1217179-45-7

[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride

Cat. No.: B2908794
CAS No.: 1217179-45-7
M. Wt: 300.63
InChI Key: HETNGPZIRGRSBS-UHFFFAOYSA-N
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Description

[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery research. The core structure integrates a pyridinyl group with a thiazole heterocycle, a privileged scaffold known for its diverse biological activities . The primary amine functional group, presented here as a trihydrochloride salt for enhanced stability and solubility, provides a versatile handle for further synthetic elaboration, allowing researchers to create amides, sulfonamides, and ureas for constructing compound libraries. The pyridinyl-thiazole scaffold is frequently explored in the development of pharmacological tools and therapeutic agents. Thiazole derivatives are widely investigated for their potential use in treating inflammation, hypertension, and as fungicides or herbicides . Furthermore, recent advanced research has identified potent and selective metabotropic glutamate receptor subtype 1 (mGlu1) positive allosteric modulators (PAMs) incorporating similar pyridinyl-thiazole motifs, demonstrating the scaffold's relevance in neuroscience and its potential for the treatment of psychiatric and cognitive disorders . This compound is offered exclusively for laboratory research purposes. It is strictly for in vitro use and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(2-pyridin-3-yl-1,3-thiazol-4-yl)methanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.3ClH/c10-4-8-6-13-9(12-8)7-2-1-3-11-5-7;;;/h1-3,5-6H,4,10H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETNGPZIRGRSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C8H10Cl3N3S
  • Molecular Weight : 256.69 g/mol

Structural Characteristics

The compound consists of a thiazole ring connected to a pyridine moiety, which contributes to its biological activity. The presence of the amine group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with thiazole and pyridine structures exhibit notable antimicrobial properties. In vitro studies have shown that [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine can inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways, including the PI3K/AKT/mTOR pathway. This pathway is crucial for cell survival and proliferation; thus, inhibiting it can lead to reduced tumor growth .

Neuroprotective Effects

Emerging studies suggest that [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine may possess neuroprotective properties. It has been observed to reduce oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to scavenge free radicals has been noted as a mechanism behind its protective effects .

The biological activities of [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine are attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in disease processes, including kinases that play roles in cancer progression.
  • Receptor Modulation : It interacts with specific receptors in the central nervous system, potentially leading to altered neurotransmitter release.
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage in cells.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial properties of various thiazole derivatives, including [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine. The results indicated a significant zone of inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Study 2: Anticancer Activity

In vitro tests on human breast cancer cell lines revealed that treatment with [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine led to a 70% reduction in cell viability after 48 hours at a concentration of 20 µM. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .

Study 3: Neuroprotection

A recent experimental study evaluated the neuroprotective effects of the compound on PC12 cells subjected to oxidative stress induced by hydrogen peroxide. The results showed that pre-treatment with [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine significantly reduced cell death and maintained mitochondrial function .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate has been studied for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the ethyl ester group enhanced the compound's potency against breast cancer cells. The compound's structure allowed for interaction with specific biological targets involved in tumor growth.

2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. Its mechanism involves the inhibition of pro-inflammatory cytokines.

Data Table: Anticancer and Anti-inflammatory Activity

Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)15Journal of Medicinal Chemistry
Anti-inflammatoryLPS-induced model25Inflammation Research

Agrochemical Applications

Pesticide Development
Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate has been investigated for use in developing new pesticides. Its structural features allow it to act as an insect growth regulator.

Case Study : Research conducted by agricultural scientists found that formulations containing this compound effectively reduced pest populations in crop fields while being less toxic to beneficial insects compared to traditional pesticides.

Material Science Applications

Polymer Synthesis
The compound can serve as a building block for synthesizing polymers with specific properties. Its unique structure contributes to the thermal stability and mechanical strength of the resulting materials.

Data Table: Polymer Properties

Polymer TypeCompositionThermal Stability (°C)Mechanical Strength (MPa)
ThermoplasticEthyl 3,6,6-trimethyl derivative20050
ThermosettingCross-linked network with ethyl derivative25070

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride with its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Position Counterion Melting Point (°C) Key Characteristics
This compound C₉H₁₂Cl₃N₃S ~308.5 Thiazole-4, Pyridin-3 Trihydrochloride Not reported High solubility due to trihydrochloride
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride C₁₀H₉ClN₂S·HCl 261.17 Thiazole-4, Phenyl-3 Hydrochloride 203–204 NMR screening hit; phenylthiazole scaffold
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride C₁₀H₉ClN₂S·HCl 261.17 Thiazole-4, Phenyl-4 Hydrochloride 268 Higher melting point; catalog compound
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride C₉H₁₁Cl₂N₃S 264.18 Thiazole-2, Pyridin-4 Dihydrochloride Not reported Positional isomer; commercial availability
(2-Phenyl-1,3-thiazol-4-yl)methanamine C₁₀H₁₀N₂S 190.27 Thiazole-4, Phenyl-2 Free base Not reported Simpler structure; no halogen/pyridine
Key Observations:

Positional isomerism (e.g., pyridin-3-yl vs.

Salt Form and Solubility: The trihydrochloride salt confers higher aqueous solubility compared to mono- or dihydrochloride analogs, advantageous for in vitro assays . Chlorophenyl derivatives with hydrochloride salts exhibit moderate solubility, as evidenced by their commercial availability in milligram quantities .

Thermal Stability :

  • The 4-chlorophenyl analog has a significantly higher melting point (268°C) than the 3-chlorophenyl variant (203–204°C), suggesting enhanced crystallinity due to substituent positioning .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride, and how can purity be optimized?

  • Methodology : The synthesis typically involves two stages: (1) formation of the thiazole core via cyclization of α-haloketones with thiourea derivatives, followed by (2) introduction of the pyridinyl substituent at the thiazole 2-position. The free base is then converted to the trihydrochloride salt using excess HCl in a polar solvent (e.g., ethanol or water). Purity (>95%) is achieved via recrystallization from methanol/water mixtures and validated by HPLC .
  • Key Considerations : Control reaction temperature (70–80°C) to avoid side products like disubstituted thiazoles. Use anhydrous conditions for HCl salt formation to prevent hydrate impurities .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., pyridinyl protons at δ 8.2–8.8 ppm, thiazole C-H at δ 7.5–7.9 ppm) and carbon backbone .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 238.08 for the free base) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2%) .

Q. How does the trihydrochloride form influence solubility and stability in aqueous buffers?

  • Solubility : The trihydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS pH 7.4) compared to the free base (<1 mg/mL). This is critical for in vitro bioassays .
  • Stability : Stable at −20°C for >6 months. Avoid prolonged exposure to >40°C or basic conditions (pH >8), which degrade the salt to the free base .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives like this compound?

  • Case Study : Discrepancies in antimicrobial IC50_{50} values (e.g., 5–50 μM against S. aureus) may arise from:

  • Assay Conditions : Variations in bacterial strain viability or culture media (e.g., cation-adjusted Mueller-Hinton vs. LB broth) .
  • Structural Analogues : Substituent effects (e.g., pyridinyl vs. morpholinyl groups) alter target binding. Use SAR tables to correlate substituents with activity .
    • Resolution : Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., EGFR kinase). Key interactions include:

  • Hydrogen bonding between the thiazole nitrogen and kinase hinge region.
  • π-π stacking of the pyridinyl ring with hydrophobic residues .
    • MD Simulations : GROMACS simulations (50 ns) assess binding stability; RMSD <2 Å indicates robust target engagement .

Q. How can crystallography (e.g., SHELX) elucidate structural motifs critical for activity?

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (acetonitrile/water). SHELXL refines the structure, revealing:

  • Planarity of the thiazole-pyridinyl system (torsion angle <10°), favoring intercalation with DNA or enzyme pockets.
  • Chloride ion coordination in the trihydrochloride form .
    • Data Interpretation : Compare with analogues (e.g., [4-(pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride) to identify conserved pharmacophores .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., CF3_3) to the pyridinyl ring to reduce logP (target: 1–3) and enhance metabolic stability .
  • Prodrug Design : Synthesize acetylated methanamine derivatives to improve oral bioavailability. Hydrolyze in vivo to release the active compound .

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